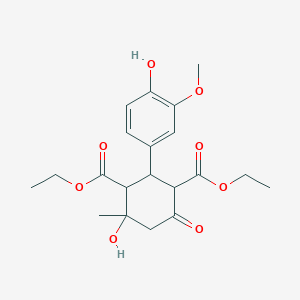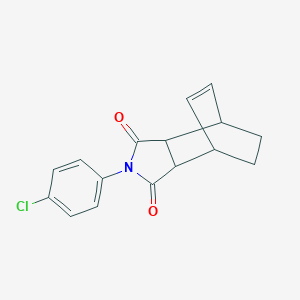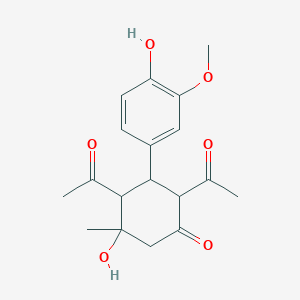![molecular formula C24H18N2O2 B393689 13-(pyridin-3-ylmethyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione](/img/structure/B393689.png)
13-(pyridin-3-ylmethyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-20517 is a lignan.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : This compound is synthesized through methods that are milder than traditional techniques. One example is the synthesis of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, a nontoxic and nootropic agent. The synthesis process involves the formation of colorless crystals derived from ethanol solution by solvent evaporation, which are then analyzed using X-ray diffraction (Zhang, Cui, Sun, & Wang, 2014).
Crystal Structure Determination : The structure of similar compounds, such as benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, has been determined through X-ray crystallography, illustrating complex hydrogen bonding and extended ribbon formations in the molecular structure (Lemmerer & Bourne, 2012).
Chemical Properties and Applications
Luminescent Sensor Development : Compounds with similar structures have been used to develop luminescent sensors responsive to common oxoacids. Such sensors exhibit intense luminescence when complexed with certain ions, providing significant potential for analytical applications in detecting specific chemical substances (Young, Quiring, & Sykes, 1997).
Catalytic and Chemical Reactions : Research has shown the use of similar molecular structures in catalyzing chemical reactions. For instance, the synthesis and characterization of ionic liquid sulfonic acid functionalized pyridinium chloride demonstrate the potential of such compounds in facilitating multi-component chemical reactions (Moosavi‐Zare et al., 2013).
Molecular Interaction Studies
Tautomerism Studies : Investigations into the tautomerism of derivatives of pyrrolidine-2,4-diones provide insights into the chemical behavior of these compounds. Such studies are crucial for understanding the molecular dynamics and potential applications in various fields, including drug design and materials science (Morley, Krapcho, & Cummings, 1996).
Electronic Properties : The synthesis and study of donor-acceptor molecules with similar structures reveal significant information about their photochemical and electrochemical properties. This is crucial for applications in fields like organic electronics and photovoltaics (Zhang et al., 2009).
Raman Spectroscopy and X-ray Analysis : Studies involving the synthesis of isomers and polymorphs of pyridyl substituted diketo-pyrrolo-pyrroles, which are structurally similar, provide valuable information on their vibrational spectra and ground state geometry. Such analyses are fundamental for the development of new materials and understanding molecular interactions (Lun̆ák et al., 2010).
Propiedades
Nombre del producto |
13-(pyridin-3-ylmethyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione |
|---|---|
Fórmula molecular |
C24H18N2O2 |
Peso molecular |
366.4g/mol |
Nombre IUPAC |
17-(pyridin-3-ylmethyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H18N2O2/c27-23-21-19-15-7-1-2-8-16(15)20(18-10-4-3-9-17(18)19)22(21)24(28)26(23)13-14-6-5-11-25-12-14/h1-12,19-22H,13H2 |
Clave InChI |
GAMYNYOUCKVNQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC6=CN=CC=C6 |
SMILES canónico |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)CC6=CN=CC=C6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-pyridinylmethylene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B393606.png)
![ethyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393608.png)

![2-{[(E)-(5-iodofuran-2-yl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B393614.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393615.png)
![2-[2-chloro-5-(trifluoromethyl)phenyl]-4-(hydroxymethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B393616.png)
![3-(Hydroxymethyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B393620.png)
![4-bromo-N-[2-({2-oxo-2-[(2-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B393621.png)



![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393627.png)
![1,8-Dibromo-17-(5-chloropyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B393628.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B393629.png)